(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, which are created from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution. These substances have notable chemical properties due to their complex structures (Samet et al., 2006).
Synthesis and Reactivity
- Another aspect of this compound is its utilization in the alternative synthesis of 2-n-butyl-5-nitrobenzofuran derivatives. These derivatives play a crucial role in the preparation of certain pharmaceutical compounds (P. RAJA GOPAL et al., 2012).
Pharmacological Research
- In pharmacological research, related compounds, such as 4-aminobenzophenones, have been studied for their anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines, indicating potential therapeutic applications (Ottosen et al., 2003).
Discovery of New Alkaloids
- The compound's framework has been utilized in the discovery of new alkaloids, such as those isolated from marine-derived actinomycete strains. These new alkaloids exhibit a broad spectrum of antimicrobial activity, highlighting their significance in medical research (Ming-Hong Chen et al., 2018).
Catalyst and Solvent-Free Synthesis
- A catalyst and solvent-free synthesis method involving related compounds has been developed. This method is significant for green chemistry applications and simplifies the synthesis process of complex organic compounds (Moreno-Fuquen et al., 2019).
Oxidation Reactions and Product Formation
- The compound is also involved in oxidation reactions of diarylacetylenes, leading to the formation of complex organic structures, which are useful in various chemical synthesis processes (Jean‐Ho Chu et al., 2009).
Properties
IUPAC Name |
(4-methylphenyl)-(8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-5-7-14(8-6-13)21(24)17-3-2-4-19-20(17)22-12-15-11-16(23(25)26)9-10-18(15)27-19/h2-11,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOVWWSYWDXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)OC4=C(CN3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.